N~1~-(3,4-dimethoxybenzyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetamide
Description
N~1~-(3,4-Dimethoxybenzyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetamide is a synthetic compound featuring a spiro[4.4]nonane core fused to a 1,3-diazaspiro ring system. The spirocyclic structure confers rigidity, which may enhance binding specificity to biological targets compared to linear analogs.
Properties
Molecular Formula |
C18H23N3O5 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide |
InChI |
InChI=1S/C18H23N3O5/c1-25-13-6-5-12(9-14(13)26-2)10-19-15(22)11-21-16(23)18(20-17(21)24)7-3-4-8-18/h5-6,9H,3-4,7-8,10-11H2,1-2H3,(H,19,22)(H,20,24) |
InChI Key |
BWAVYHNMGHOSKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CN2C(=O)C3(CCCC3)NC2=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,4-Diaminobutane with Dimethyl Cyclohexane-1,3-Dione
Reaction Conditions :
-
Solvent : Anhydrous toluene
-
Catalyst : p-Toluenesulfonic acid (10 mol%)
-
Temperature : Reflux (110°C)
-
Time : 12–14 hours
Mechanism :
Acid-catalyzed nucleophilic attack of the diamine on the diketone forms two cyclic hemiaminal intermediates, which dehydrate to yield the spirocyclic dione.
Yield : 58–62% after recrystallization (ethanol/water).
Key Characterization Data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 3.21 (s, 4H, CH₂-N), 2.89 (t, J = 7.2 Hz, 4H, CH₂-CO), 1.65–1.72 (m, 8H, spiro-CH₂).
Functionalization with 3,4-Dimethoxybenzylamine
Nucleophilic Acyl Substitution
The dione undergoes regioselective ring-opening at the less hindered nitrogen using 3,4-dimethoxybenzylamine:
Reaction Protocol :
-
Reactants : Diazaspiro[4.4]nonane-2,4-dione (1.0 eq), 3,4-dimethoxybenzylamine (1.2 eq)
-
Solvent : Dichloromethane (DCM)
-
Base : Triethylamine (2.5 eq)
-
Temperature : 0°C → room temperature (24 hours)
Outcome :
Side Reactions :
-
Over-alkylation at the second nitrogen (5–8%), minimized by slow amine addition.
Acetamide Spacer Installation
Chloroacetylation Followed by Amidation
Step 1: Chloroacetylation
-
Reagents : Chloroacetyl chloride (1.1 eq), DCM, −10°C
-
Base : N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
-
Product : N-(3,4-Dimethoxybenzyl)-2-chloro-1,3-diazaspiro[4.4]nonane-2,4-dione (Yield: 82%)
Step 2: Displacement with Ammonia
Alternative Method :
Direct coupling using EDC/HOBt in DMF with acetamide derivatives (Yield: 68%).
Optimization Strategies and Scale-Up Considerations
Solvent and Catalytic Enhancements
Purification Techniques
-
Preparative HPLC : Critical for isolating the final product (Purity: 99.2%, Chiralpak AD-H column).
-
Crystallization Solvents : Ethyl acetate/hexane (3:1) yields crystalline product (mp 148–150°C).
Comparative Analysis of Synthetic Routes
| Parameter | Route A (Stepwise) | Route B (Convergent) |
|---|---|---|
| Total Yield | 68% | 52% |
| Purity (HPLC) | 99.1% | 95.3% |
| Reaction Steps | 4 | 6 |
| Scalability | >100 g | <50 g |
| Cost (USD/kg) | $12,400 | $18,700 |
Route A demonstrates superior efficiency and cost-effectiveness for industrial-scale production.
Challenges and Mitigation Strategies
Spirocycle Ring-Opening
Chemical Reactions Analysis
Types of Reactions
N~1~-(3,4-dimethoxybenzyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the spirocyclic core can be reduced to form alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Biological Activities
Anticancer Properties:
The compound has shown promising anticancer activity in various studies. Research indicates that derivatives of diazaspiro compounds often exhibit selective cytotoxicity against cancer cell lines. For instance, similar compounds have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, such as targeting specific enzymes involved in cancer proliferation .
Enzyme Inhibition:
N~1~-(3,4-dimethoxybenzyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetamide may also act as an enzyme inhibitor. Studies on related compounds have demonstrated their potential as inhibitors of α-glucosidase and acetylcholinesterase, suggesting that this compound could be explored for therapeutic applications in managing diabetes and Alzheimer's disease . The mechanism often involves binding to the active site of the enzyme, thereby blocking substrate access.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of a series of diazaspiro compounds similar to this compound. The results indicated significant growth inhibition in several cancer cell lines (e.g., SNB-19 and OVCAR-8), with some compounds achieving over 80% growth inhibition . This suggests that modifications to the diazaspiro structure can enhance anticancer properties.
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition potential of related compounds demonstrated that specific modifications could lead to enhanced inhibitory activity against α-glucosidase. The findings revealed IC50 values that indicate effective inhibition at low concentrations . This case highlights the therapeutic potential of this compound in treating metabolic disorders.
Mechanism of Action
The mechanism of action of N1-(3,4-dimethoxybenzyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetamide involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins, potentially inhibiting their activity. This can lead to the modulation of various biological pathways, including those involved in cell proliferation and inflammation.
Comparison with Similar Compounds
Structural Analogues with Modified Spiro Systems
Spiro[4.5]decane Derivatives
- The 4-methylcyclohexyl substituent may enhance lipophilicity compared to the dimethoxybenzyl group in the target compound. Properties: Molecular weight = 335.44 g/mol; purity ≥95% .
Spiro[4.4]nonane Derivatives
- 2-{2,4-Dioxo-1,3-Diazaspiro[4.4]nonan-3-yl}-N-(Oxolan-2-ylmethyl)acetamide (CAS 875525-69-2) Key Differences: The oxolane (tetrahydrofuran) substituent replaces the dimethoxybenzyl group, reducing aromaticity but improving solubility due to the ether oxygen. Synthetic Pathway: Likely synthesized via alkylation of a spirocyclic precursor, similar to methods in and .
Analogues with Varied Aromatic Substituents
Benzothiazole Derivatives
- 2-(2,4-Dioxo-1,3-Diazaspiro[4.4]nonan-3-yl)-N-(6-Ethyl-1,3-Benzothiazol-2-yl)acetamide (CAS 736949-45-4) Key Differences: The benzothiazole group is a rigid heterocycle known for kinase inhibition. This substitution may shift activity toward anticancer targets compared to the CNS focus suggested for dimethoxybenzyl analogs. Molecular Weight: 340.4 g/mol .
Dichlorophenyl and Sulfonamide Derivatives
- Molecular Formula: C₁₅H₁₈N₄O₅S .
Physicochemical and Pharmacokinetic Comparisons
*LogP values estimated via QSPR models.
Biological Activity
N~1~-(3,4-dimethoxybenzyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a spirocyclic core and functional groups that may contribute to its biological properties. The presence of the dimethoxybenzyl moiety is significant for its interaction with biological targets.
Research indicates that compounds similar to this compound may exert their effects through various mechanisms:
- Protein Interaction : Similar compounds have been shown to interact with protein phosphatases, influencing signaling pathways related to inflammation and cell proliferation .
- Calcium Mobilization : Studies suggest that related compounds can modulate intracellular calcium levels, which is critical in various cellular processes including muscle contraction and neurotransmitter release .
- cAMP Regulation : Some derivatives have been reported to elevate cyclic AMP (cAMP) levels, impacting pathways involved in metabolism and cell signaling .
Biological Activity
The biological activity of this compound can be summarized as follows:
Case Studies
Several studies have investigated the biological effects of compounds related to this compound:
- Anti-inflammatory Effects : A study demonstrated that a related compound inhibited fMLP-induced superoxide production in human neutrophils with an IC50 value of 5 µM. This suggests potential applications in treating inflammatory diseases .
- Cancer Research : Research on similar diazaspiro compounds has shown promise in inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways through caspase activation and mitochondrial membrane potential disruption .
- Neuroprotection : Compounds with structural similarities have been studied for their neuroprotective effects against oxidative stress-induced neuronal damage. These effects are hypothesized to be mediated through antioxidant activity and modulation of inflammatory pathways .
Q & A
Basic Research: Synthesis Optimization
Q: What are the critical steps in synthesizing N¹-(3,4-dimethoxybenzyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetamide, and how can reaction yields be maximized? A:
- Key Steps :
- Spirocyclic Core Formation : Cyclization of glycine derivatives with methyl 2-isothiocyanatobenzoate under basic conditions to form the diazaspiro[4.4]nonane scaffold .
- Oxidation : Hydrogen peroxide oxidation converts thioxo intermediates to dioxo derivatives (e.g., 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid) .
- Amide Coupling : Use of N,N′-carbonyldiimidazole (CDI) to activate carboxylic acids for coupling with substituted benzylamines .
- Yield Optimization :
Basic Research: Structural Characterization
Q: Which analytical techniques are most reliable for confirming the structure and purity of this compound? A:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the spirocyclic core (e.g., sp³-hybridized carbons at δ 50–60 ppm) and amide protons (δ 8.2–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 427.1765) .
- X-ray Crystallography : Resolves spirocyclic geometry and hydrogen-bonding patterns in the solid state .
Advanced Research: Structure-Activity Relationship (SAR) Studies
Q: How do substituents on the benzyl group influence anticonvulsant activity in spirocyclic diazaspiro derivatives? A:
-
3,4-Dimethoxy Substitution : Enhances blood-brain barrier permeability due to lipophilicity (logP ≈ 2.8) and hydrogen bonding with GABA receptors .
-
Comparative Data :
Substituent ED₅₀ (mg/kg, PTZ model) Reference 3,4-Dimethoxybenzyl 12.3 2,4-Dichlorobenzyl 18.7 Unsubstituted Benzyl >30 -
Methodology :
Advanced Research: Metabolic Stability Analysis
Q: What strategies mitigate rapid hepatic metabolism of this compound in preclinical studies? A:
- Metabolic Hotspots :
- Stabilization Approaches :
Data Contradiction: Divergent Biological Activity Reports
Q: How should researchers reconcile conflicting reports on this compound’s efficacy in seizure models vs. neurotoxicity? A:
- Key Factors :
- Methodological Adjustments :
Advanced Research: Computational Modeling
Q: Which computational models predict binding affinity to GABAergic targets? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
